molecular formula C13H8BrNS2 B2878552 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole CAS No. 338401-69-7

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole

Cat. No.: B2878552
CAS No.: 338401-69-7
M. Wt: 322.24
InChI Key: XKLCYSGZXOIFTF-SOFGYWHQSA-N
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Description

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is an organic compound with the molecular formula C13H8BrNS2 and a molecular weight of 322.24. This compound features a benzothiazole core substituted with a 5-bromothiophene moiety via an ethenyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where the benzothiazole derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.

    Final Coupling: The brominated thiophene is then coupled with the ethenyl-substituted benzothiazole under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.

    Reduction: Reduced forms of the ethenyl linkage and other functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-bromothiophene: A related compound with a similar thiophene ring structure.

    5-Bromothiophene-2-carbaldehyde: Another thiophene derivative with a bromine atom at the 5-position.

    2,5-Dibromothiophene: A thiophene derivative with two bromine atoms at the 2- and 5-positions.

Uniqueness

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core and a brominated thiophene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS2/c14-12-7-5-9(16-12)6-8-13-15-10-3-1-2-4-11(10)17-13/h1-8H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLCYSGZXOIFTF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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